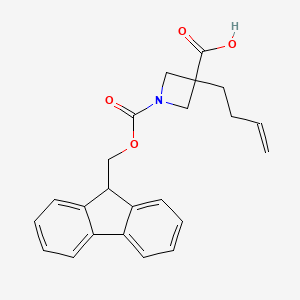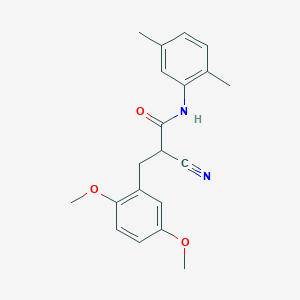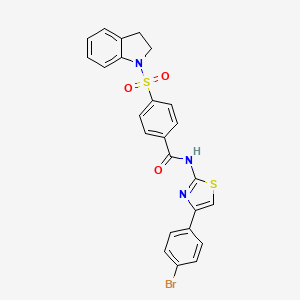![molecular formula C14H16N4O B2771485 1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea CAS No. 2034247-08-8](/img/structure/B2771485.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned seems to be a derivative of bipyridine. Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . They are used as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps and requires careful planning. This process is called retrosynthetic analysis . It involves identifying potential precursors that could react to form the target compound .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the types of reactions (such as redox, precipitation, single and double replacement reactions) and the conditions under which they occur .Physical And Chemical Properties Analysis
Physical properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties refer to a substance’s ability to undergo chemical changes, such as reactivity, flammability, and toxicity .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Chemical Sensors
Research indicates that coordination polymers derived from metallamacrocyclic complexes, involving bipyridine and other N-donor ligands, can self-assemble into double-linked 1D ladder structures. These structures exhibit potential for use as chemical sensors due to their ability to undergo reversible polymerization with associated color changes upon exposure to various solvents, hinting at their applicability in detecting environmental changes or specific chemicals (Hallale, Bourne, & Koch, 2005).
Catalysis
Bipyridine derivatives have been explored for their role as effective catalysts or catalyst precursors in various chemical processes. For instance, ruthenium bipyridine catalyst precursors have shown efficacy in the water-gas shift reaction, demonstrating the versatility of these compounds in facilitating a range of synthetic transformations (Haukka et al., 1999).
DNA Damage and Cytotoxicity
Studies on platinum-acridinylthiourea conjugates, incorporating bipyridine analogs, have investigated their DNA sequence specificity and antiproliferative potential. These compounds, through their ability to induce non-cisplatin-type DNA damage, have shown significant potential in cancer therapy, especially in targeting lung cancer cells (Guddneppanavar et al., 2007).
Solvent-Induced Aggregation
Alkynylplatinum(II) bipyridyl complexes with cholesterol groups have demonstrated unique solvent-induced aggregation behavior. These complexes can form helical structures and undergo morphological transitions in response to solvent composition changes, highlighting their potential in the development of responsive materials (Mao et al., 2014).
Synthesis of Organic and Inorganic Compounds
The synthesis of various organic and inorganic compounds using bipyridine derivatives as intermediates or catalysts has been widely studied. For example, the preparation of carboxy-naphthyridines and related compounds using Pfitzinger-type chemistry shows the utility of these derivatives in creating complex molecules with potential applications in materials science and pharmaceuticals (Zong, Zhou, & Thummel, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-2-16-14(19)18-9-11-5-7-17-13(8-11)12-4-3-6-15-10-12/h3-8,10H,2,9H2,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYONSOIWUBTYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)

![Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2771404.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2771405.png)
![N-(sec-butyl)-3-[1-{[2-(diethylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2771407.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)


![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2771425.png)
